molecular formula C2H5B B1602606 Bromoethane-1-13C CAS No. 92276-91-0

Bromoethane-1-13C

Cat. No.: B1602606
CAS No.: 92276-91-0
M. Wt: 109.96 g/mol
InChI Key: RDHPKYGYEGBMSE-VQEHIDDOSA-N
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Description

Bromoethane-1-13C is an isotopically labeled compound where the carbon-13 isotope is incorporated at the first carbon position of bromoethane. The chemical formula for this compound is CH3CH2Br, with the carbon-13 isotope denoted as 13C. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study metabolic pathways, reaction mechanisms, and molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoethane-1-13C can be synthesized through the reaction of ethyl-1-13C alcohol with hydrogen bromide. The reaction typically involves the following steps:

    Preparation of Ethyl-1-13C Alcohol: This is achieved by the reduction of acetone-1-13C using a reducing agent such as sodium borohydride.

    Bromination: The ethyl-1-13C alcohol is then reacted with hydrogen bromide to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the isotopic purity and yield of the final product. The reaction is conducted in specialized reactors designed to handle the corrosive nature of hydrogen bromide and the high reactivity of the intermediates.

Chemical Reactions Analysis

Types of Reactions

Bromoethane-1-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Hydroxide ions (NaOH), cyanide ions (KCN), ammonia (NH3)

    Elimination: Potassium hydroxide (KOH), sodium ethoxide (NaOEt)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Nucleophilic Substitution: Ethanol-1-13C, ethyl cyanide-1-13C, ethylamine-1-13C

    Elimination: Ethene-1-13C

    Oxidation: Acetaldehyde-1-13C, acetic acid-1-13C

    Reduction: Ethane-1-13C

Scientific Research Applications

Bromoethane-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways, reaction mechanisms, and molecular structures. Some key applications include:

Mechanism of Action

The mechanism of action of Bromoethane-1-13C primarily involves its role as a labeled compound in analytical techniques. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be tracked to study the behavior and interactions of the molecule in various environments. The molecular targets and pathways involved depend on the specific application and the system being studied. For example, in metabolomics, this compound can be used to trace the incorporation of carbon atoms into metabolic intermediates and end products .

Comparison with Similar Compounds

Bromoethane-1-13C can be compared with other isotopically labeled compounds such as:

    Bromoethane-2-13C: Similar to this compound but with the carbon-13 isotope at the second carbon position.

    Bromoethane-13C2: Contains carbon-13 isotopes at both carbon positions.

    Ethyl-1-13C Bromide: Another name for this compound, emphasizing the position of the carbon-13 isotope.

Uniqueness

The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific research. The position of the carbon-13 isotope provides distinct advantages in studying specific reaction mechanisms and metabolic pathways compared to other labeled compounds .

Properties

IUPAC Name

bromo(113C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583916
Record name Bromo(1-~13~C)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92276-91-0
Record name Bromo(1-~13~C)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92276-91-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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